N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a triazole ring substituted with benzyl, ethyl, and methylphenyl groups, making it a molecule of interest for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often prepared from a corresponding amine through diazotization followed by azidation.
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Substitution Reactions: : The benzyl and ethyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and ethyl bromide are common reagents used for these substitutions.
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Amidation: : The carboxamide group is introduced by reacting the triazole derivative with an appropriate amine under amidation conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the triazole ring or the carboxamide group, potentially yielding amines or other reduced derivatives.
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Substitution: : The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as sodium azide (NaN₃) are typical reagents.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine, ethylamine.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating libraries of compounds for drug discovery.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Triazole derivatives are known for their ability to inhibit enzymes and disrupt biological pathways, making them valuable in biological research.
Medicine
In medicine, triazole derivatives are explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating infections, cancer, or other diseases.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The benzyl and ethyl groups may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of cytochrome P450 enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N-ethyl-1H-1,2,3-triazole-4-carboxamide: Lacks the methylphenyl group, potentially altering its biological activity.
N-benzyl-N-ethyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a methylphenyl group, which may affect its reactivity and pharmacological properties.
Uniqueness
N-benzyl-N-ethyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylphenyl group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-22(13-16-7-5-4-6-8-16)19(24)18-14-23(21-20-18)17-11-9-15(2)10-12-17/h4-12,14H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBWJQPKYBIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CN(N=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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